Pimavanserin-Tartrat

Übersicht

Beschreibung

Pimavanserin tartrate is an atypical antipsychotic compound primarily used for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. It is marketed under the trade name Nuplazid and was developed by Acadia Pharmaceuticals. Unlike other antipsychotics, pimavanserin tartrate does not act as a dopamine receptor antagonist, making it unique in its class .

Wissenschaftliche Forschungsanwendungen

Safety and Hazards

Wirkmechanismus

Pimavanserin tartrate acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity. It shows low binding to sigma 1 receptors and has no appreciable affinity for serotonin 5-HT2B, dopamine, muscarinic acetylcholine, histamine, or adrenergic receptors. This selective mechanism allows it to treat psychotic symptoms without causing extrapyramidal or worsening motor symptoms .

Biochemische Analyse

Biochemical Properties

Pimavanserin tartrate acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity . Unlike other antipsychotics, it shows low binding to sigma-1 receptors and has no appreciable affinity for serotonin 5-HT2B, dopamine, muscarinic acetylcholine, histamine, or adrenergic receptors . This selective binding profile allows pimavanserin tartrate to modulate serotonin signaling pathways without affecting dopamine pathways, thereby reducing the risk of extrapyramidal symptoms .

Cellular Effects

Pimavanserin tartrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the Ca2±calcineurin-NFAT pathway, which is crucial for cell proliferation, migration, and survival . In glioblastoma cells, pimavanserin tartrate suppresses proliferation, induces G1/S phase arrest, and promotes apoptosis . Additionally, it modulates the Akt/Gli-1 signaling axis, contributing to its antitumor effects .

Molecular Mechanism

At the molecular level, pimavanserin tartrate exerts its effects by binding to serotonin 5-HT2A receptors as an inverse agonist and antagonist . This interaction inhibits the receptor’s constitutive activity, leading to a decrease in downstream signaling pathways . The compound also affects store-operated calcium entry (SOCE) by inhibiting STIM1 puncta formation, thereby reducing NFAT activity . These molecular interactions contribute to its therapeutic effects in psychiatric and oncological settings .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pimavanserin tartrate have been observed to change over time. The compound has a long terminal elimination half-life of over 24 hours, which necessitates adequate washout periods in crossover studies to avoid carry-over effects . Long-term studies have shown that pimavanserin tartrate maintains its efficacy in reducing psychotic symptoms without significant degradation

Dosage Effects in Animal Models

In animal models, the effects of pimavanserin tartrate vary with different dosages. At therapeutic doses, it effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, it may lead to toxic effects, including QT interval prolongation and potential cardiac issues . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

Pimavanserin tartrate is metabolized primarily by hepatic enzymes, including CYP3A4, CYP3A5, and CYP2J2 . The metabolism of pimavanserin tartrate can be influenced by other drugs that affect these enzymes, potentially altering its pharmacokinetic profile . Understanding these metabolic pathways

Vorbereitungsmethoden

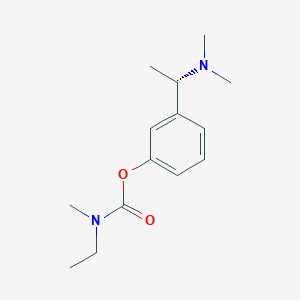

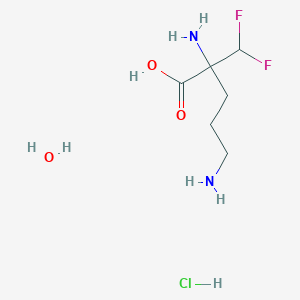

The synthesis of pimavanserin tartrate involves several routes. One method starts with 4-hydroxybenzaldehyde, which undergoes a series of reactions including etherification, reductive amination, and coupling with (4-fluorophenyl)methanamine. This process results in pimavanserin tartrate with a high purity of 99.84% and a total yield of 46% . Another method involves the reaction of 4-fluorobenzaldehyde with 4-amino-1-methyl piperidine in the presence of dichloromethane and acetic acid, followed by reduction with sodium borohydride .

Analyse Chemischer Reaktionen

Pimavanserin tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: It undergoes substitution reactions, particularly involving the aromatic ring. Common reagents used in these reactions include dichloromethane, acetic acid, and sodium borohydride. .

Vergleich Mit ähnlichen Verbindungen

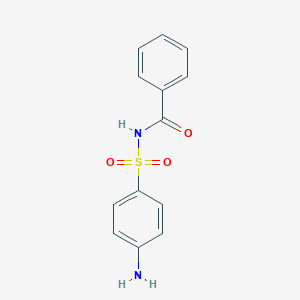

Pimavanserin tartrate is unique compared to other antipsychotics due to its selective inverse agonist activity at serotonin 5-HT2A receptors and lack of dopaminergic activity. Similar compounds include:

Clozapine: An atypical antipsychotic with a broad receptor profile, including dopamine and serotonin receptors.

Olanzapine: Another atypical antipsychotic that targets multiple receptor types, including dopamine and serotonin.

Pimavanserin tartrate’s unique receptor selectivity and lack of dopaminergic activity make it a valuable addition to the class of atypical antipsychotics, offering a different therapeutic profile and potentially fewer side effects .

Eigenschaften

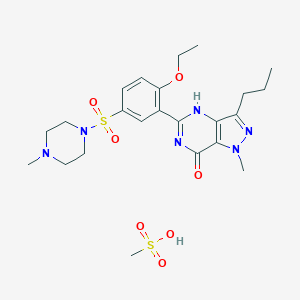

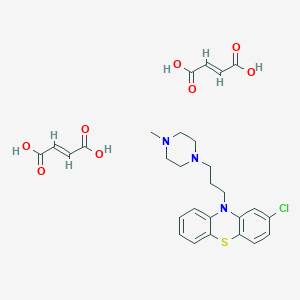

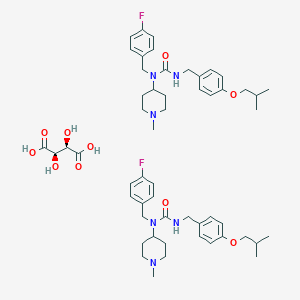

| { "Design of the Synthesis Pathway": "The synthesis of Pimavanserin tartrate involves the reaction of two key starting materials, 4-(4-fluorophenyl)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and L-(+)-tartaric acid. The reaction proceeds through a series of steps, including protection of the amine group, esterification, deprotection, and salt formation.", "Starting Materials": [ "4-(4-fluorophenyl)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine", "L-(+)-tartaric acid", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Acetic anhydride", "Toluene", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate and triethylamine in toluene", "Esterification of the protected amine with L-(+)-tartaric acid using methanol and acetic anhydride", "Deprotection of the amine using hydrochloric acid in methanol", "Salt formation with sodium hydroxide in ethyl acetate to yield Pimavanserin tartrate" ] } | |

CAS-Nummer |

706782-28-7 |

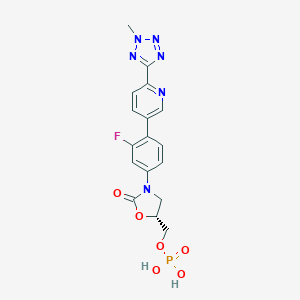

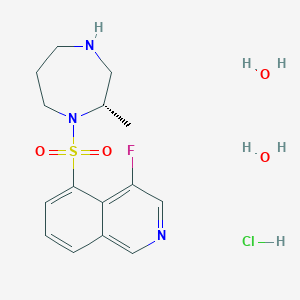

Molekularformel |

C29H40FN3O8 |

Molekulargewicht |

577.6 g/mol |

IUPAC-Name |

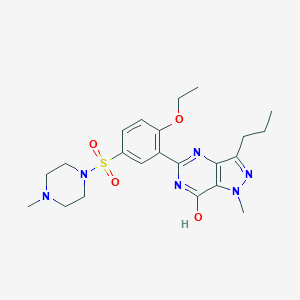

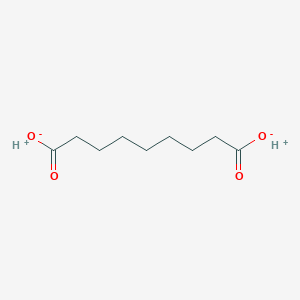

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |

InChI |

InChI=1S/C25H34FN3O2.C4H6O6/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI-Schlüssel |

XTTVNKCYECPJOF-LREBCSMRSA-N |

Isomerische SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |

Andere CAS-Nummern |

706782-28-7 |

Piktogramme |

Corrosive; Irritant |

Synonyme |

ACP 103 ACP-103 ACP103 bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide Nuplazid Pimavanserin pimavanserin tartrate urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.